molecular formula C24H24N4O3S B2714045 3-(3-(4-((benzo[d]thiazol-2-yloxy)methyl)piperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one CAS No. 1790194-34-1

3-(3-(4-((benzo[d]thiazol-2-yloxy)methyl)piperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one

カタログ番号: B2714045
CAS番号: 1790194-34-1
分子量: 448.54
InChIキー: QKNAZOGPEMEHGF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound you mentioned is a complex organic molecule that contains several functional groups and heterocyclic rings, including a quinazolinone ring, a benzo[d]thiazole ring, and a piperidine ring. These types of compounds are often found in pharmaceuticals and could have various biological activities .

科学的研究の応用

Metabolic Pathways and Disposition

The disposition and metabolism of compounds structurally related to 3-(3-(4-((benzo[d]thiazol-2-yloxy)methyl)piperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one have been extensively studied in humans. For instance, studies on N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868), a novel orexin 1 and 2 receptor antagonist, reveal insights into the metabolic pathways and elimination processes of such complex molecules. Following oral administration, elimination occurs predominantly via feces, with a significant part of the administered dose being metabolized through oxidation and subsequent rearrangement processes. Such studies provide crucial data on the metabolism, bioavailability, and safety profiles of novel therapeutic agents, contributing to the development of medications with optimal pharmacokinetic properties (Renzulli et al., 2011).

Effects on Neurological Disorders

Research into compounds like this compound also extends to their potential impact on neurological disorders. For example, the novel highly selective mGlu5 receptor antagonist, [(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP), has been tested for its effects on aversive learning, demonstrating the diverse roles such compounds can play in modulating neurotransmitter systems and potentially treating psychiatric and neurodegenerative diseases. This highlights the importance of understanding the pharmacological actions of benzo[d]thiazol derivatives for the development of new therapeutic strategies (Gravius et al., 2005).

Diagnostic Applications

Moreover, derivatives of benzo[d]thiazol, such as the Pittsburgh compound B ([11C]PiB), have been utilized as biomarkers in positron emission tomography (PET) imaging for the diagnosis of Alzheimer's disease by targeting β-amyloid deposits in the brain. This demonstrates the potential of this compound derivatives in diagnostic imaging, aiding in the early detection and monitoring of neurodegenerative diseases (Gjedde et al., 2013).

Antidepressant and Anticonvulsant Effects

The synthesis and pharmacological evaluation of new benzo[d]thiazol derivatives have also revealed their potential antidepressant and anticonvulsant effects. Studies have shown that specific derivatives can significantly decrease immobility duration in animal models, suggesting their efficacy in treating depression and epilepsy. This research opens up new avenues for the development of more effective and safer antidepressant and anticonvulsant medications, underscoring the therapeutic versatility of benzo[d]thiazol-2-yloxy compounds (Qing‐Hao Jin et al., 2019).

特性

IUPAC Name

3-[3-[4-(1,3-benzothiazol-2-yloxymethyl)piperidin-1-yl]-3-oxopropyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O3S/c29-22(11-14-28-16-25-19-6-2-1-5-18(19)23(28)30)27-12-9-17(10-13-27)15-31-24-26-20-7-3-4-8-21(20)32-24/h1-8,16-17H,9-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKNAZOGPEMEHGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=NC3=CC=CC=C3S2)C(=O)CCN4C=NC5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。